Methyl 2-amino-4-methylheptanoate
Description
Methyl 2-amino-4-methylheptanoate is a branched-chain amino acid ester characterized by a methyl ester group, an amino group at the C2 position, and a methyl substituent at the C4 position of the heptanoate backbone.
Properties
IUPAC Name |
methyl 2-amino-4-methylheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-5-7(2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFBFTVIJHSHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methylheptanoate typically involves the esterification of 2-amino-4-methylheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Methyl 2-amino-4-methylheptanoate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of amino acid derivatives on biological systems.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
- Methyl Salicylate (C₈H₈O₃): A simple aromatic methyl ester with analgesic properties. Unlike Methyl 2-amino-4-methylheptanoate, it lacks an amino group and branched chain, resulting in lower polarity and reduced hydrogen-bonding capacity.
- Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂): A diterpene-derived methyl ester isolated from Austrocedrus chilensis resin. This compound features a rigid tricyclic structure, contrasting sharply with the flexible aliphatic chain of this compound. Its applications are tied to natural product chemistry and resin analysis, whereas the amino ester’s functionality suggests roles in bioactive molecule synthesis .
- Methyl 1-Carbamoylpiperidine-4-Carboxylate: Another discontinued CymitQuimica product, this ester contains a cyclic piperidine moiety and a carbamoyl group. Its rigid, nitrogen-containing ring system differs from the linear, branched amino ester, highlighting divergent reactivity (e.g., carbamoyl vs.
Physical and Chemical Properties
While direct data for this compound is absent in the evidence, inferences can be made using general methyl ester trends (Table 3, ):
Key distinctions:
- Branched-chain structure reduces volatility relative to linear esters like methyl salicylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
